5-Oxo-4-phenylhexanamide
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Overview
Description
5-Oxo-4-phenylhexanamide is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a phenyl group attached to a hexanamide backbone, with a ketone functional group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-4-phenylhexanamide typically involves the reaction of 4-phenylbutanoic acid with an appropriate amine under dehydrating conditions. One common method includes the use of thionyl chloride to activate the carboxylic acid, followed by the addition of an amine to form the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-4-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: 5-Oxo-4-phenylhexanoic acid.
Reduction: 5-Hydroxy-4-phenylhexanamide.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
5-Oxo-4-phenylhexanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its amide functionality.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Oxo-4-phenylhexanamide involves its interaction with various molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Phenylbutanamide: Lacks the ketone group, resulting in different reactivity and applications.
5-Hydroxy-4-phenylhexanamide: Contains a hydroxyl group instead of a ketone, leading to different chemical properties.
5-Oxo-6-phenylhexanamide: Has an additional carbon in the backbone, altering its physical and chemical properties.
Uniqueness: 5-Oxo-4-phenylhexanamide is unique due to the presence of both a ketone and an amide group, allowing it to participate in a wide range of chemical reactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
IUPAC Name |
5-oxo-4-phenylhexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(14)11(7-8-12(13)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOENFKSWAXHHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCC(=O)N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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